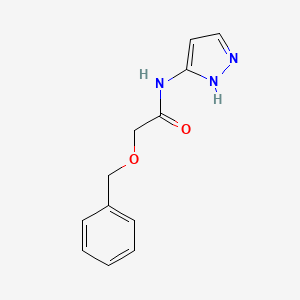

2-(benzyloxy)-N-(1H-pyrazol-3-yl)acetamide

Description

2-(Benzyloxy)-N-(1H-pyrazol-3-yl)acetamide is an organic compound that features a benzyloxy group attached to an acetamide moiety, with a pyrazolyl substituent

Properties

Molecular Formula |

C12H13N3O2 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

2-phenylmethoxy-N-(1H-pyrazol-5-yl)acetamide |

InChI |

InChI=1S/C12H13N3O2/c16-12(14-11-6-7-13-15-11)9-17-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,13,14,15,16) |

InChI Key |

LDIQXHCNGAXEQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)NC2=CC=NN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-(1H-pyrazol-3-yl)acetamide typically involves the following steps:

Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate acylating agent.

Acetamide Formation: The acetamide moiety is formed by reacting an acyl chloride or anhydride with an amine.

Pyrazolyl Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Step 1: Pyrazole Ring Formation

Pyrazole rings are often synthesized via cyclocondensation of hydrazine derivatives with diketones. For example, hydrazine reacts with 1,3-diketones to form the pyrazole core . The position of substitution (e.g., 3-yl) depends on the diketone’s structure.

Step 3: Benzyloxy Group Installation

The benzyloxy group is added via etherification. A hydroxyl group on the pyrazole or adjacent benzyl moiety reacts with benzyl bromide in the presence of a base (e.g., K₂CO₃) and a solvent like acetone .

Key Chemical Reactions

Reactivity and Mechanistic Insights

-

Acetamide Group : The amide bond can undergo hydrolysis to yield carboxylic acids or amines, depending on reaction conditions .

-

Pyrazole Ring : The N-atom at position 2 is basic, enabling interactions with electrophiles. The C-4 position is susceptible to electrophilic substitution .

-

Benzyloxy Group : The ether linkage is stable under most conditions but can be cleaved via hydrogenation (H₂/Pd) or acidic conditions (e.g., BBr₃) .

Scientific Research Applications

2-(Benzyloxy)-N-(1H-pyrazol-3-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-(1H-pyrazol-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific therapeutic area being investigated.

Comparison with Similar Compounds

Similar Compounds

2-(1H-pyrazol-1-yl)pyridine: This compound shares the pyrazolyl group but differs in the rest of the structure.

2,6-di(1H-pyrazol-3-yl)pyridine: Another compound with pyrazolyl groups, used in different applications.

Uniqueness

2-(Benzyloxy)-N-(1H-pyrazol-3-yl)acetamide is unique due to the combination of its benzyloxy, acetamide, and pyrazolyl groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.

Biological Activity

2-(benzyloxy)-N-(1H-pyrazol-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound features a benzyloxy group attached to a pyrazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

This structure is crucial for its interaction with biological targets.

The biological activity of 2-(benzyloxy)-N-(1H-pyrazol-3-yl)acetamide primarily involves its interaction with specific enzymes and receptors. It may modulate various biochemical pathways by inhibiting enzyme activity or acting as a receptor ligand. For instance, it has been shown to inhibit certain kinases involved in cancer cell proliferation, thereby exhibiting potential antitumor effects .

Antimicrobial Activity

Research indicates that compounds with similar pyrazole structures exhibit significant antimicrobial properties. The mechanism often involves the inhibition of microbial growth through enzyme inhibition or disruption of metabolic pathways. For example, studies have reported that pyrazole derivatives can effectively combat bacterial infections by targeting bacterial enzymes .

Antitumor Activity

Pyrazole derivatives, including 2-(benzyloxy)-N-(1H-pyrazol-3-yl)acetamide, have demonstrated notable antitumor activity against various cancer cell lines. In vitro studies suggest that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells by activating caspase pathways . The IC50 values for related compounds indicate potent antiproliferative effects, highlighting their potential as anticancer agents.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and compounds like 2-(benzyloxy)-N-(1H-pyrazol-3-yl)acetamide have been evaluated for their anti-inflammatory properties. Research shows that such compounds can inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . This action could be beneficial in treating inflammatory conditions.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The results indicated that 2-(benzyloxy)-N-(1H-pyrazol-3-yl)acetamide exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 2-(benzyloxy)-N-(1H-pyrazol-3-yl)acetamide | S. aureus | 15 |

| 2-(benzyloxy)-N-(1H-pyrazol-3-yl)acetamide | E. coli | 20 |

Study on Antitumor Activity

In another study focusing on the antitumor effects, 2-(benzyloxy)-N-(1H-pyrazol-3-yl)acetamide was tested against MCF-7 breast cancer cells. The compound showed an IC50 value of 0.08 µM, indicating strong antiproliferative activity and suggesting its potential as a lead compound for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.